molecular formula C13H18BrN B12948215 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No.: B12948215
M. Wt: 268.19 g/mol
InChI Key: SARCOGVFDGEBPB-UHFFFAOYSA-M
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Description

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium salt with a molecular formula of C13H18BrN. This compound is known for its applications in various fields, including organic synthesis, dye chemistry, and as a precursor for other chemical compounds. Its structure consists of an indole ring substituted with ethyl and methyl groups, making it a versatile compound in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with ethyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the product through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding indoline derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols.

Major Products:

    Oxidation: N-oxides of the indolium compound.

    Reduction: Indoline derivatives.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and dyes.

    Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.

    Industry: The compound is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

  • 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
  • 2,3,3-Trimethylindolenine
  • 1,2,3,3-Tetramethyl-3H-indolium iodide

Uniqueness: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties. Compared to its analogs, the bromide salt has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-ethyl-2,3,3-trimethylindol-1-ium;bromide

InChI

InChI=1S/C13H18N.BrH/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

SARCOGVFDGEBPB-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-]

Origin of Product

United States

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